3-Methylquinoline-2-carboxylic Acid: Chemical Architecture & Synthetic Utility
3-Methylquinoline-2-carboxylic Acid: Chemical Architecture & Synthetic Utility
This guide provides an in-depth technical analysis of 3-Methylquinoline-2-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry and materials science.
Executive Summary
3-Methylquinoline-2-carboxylic acid (also known as 3-Methylquinaldic acid ) is a substituted quinoline derivative characterized by a carboxylic acid moiety at the C2 position and a methyl group at the C3 position. This specific substitution pattern creates a steric and electronic environment distinct from the more common quinaldic acid. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically CK2), metalloenzyme inhibitors, and as a ligand in coordination chemistry due to its bidentate N,O-chelating ability.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-Methylquinoline-2-carboxylic acid |
| Common Name | 3-Methylquinaldic acid |
| CAS Number | 92513-28-5 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.20 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, dilute alkali (NaOH/KOH); Sparingly soluble in water.[1][2] |
| pKa (Predicted) | ~4.8 (Carboxylic acid), ~1.5 (Quinolinium nitrogen) |
| Key Feature | Bidentate Ligand: The N-atom and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals. |
Synthetic Pathways[3][4][5]
The synthesis of 3-Methylquinoline-2-carboxylic acid requires regioselective control to ensure the carboxylic acid is installed at C2 and the methyl at C3. Two primary methodologies are field-proven for this architecture.
Method A: Modified Friedländer Annulation (De Novo Synthesis)
This is the most reliable route for generating the core scaffold with precise substituent placement. It involves the condensation of o-aminobenzaldehyde with
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Mechanism: The amino group of the aniline derivative attacks the ketone carbonyl of the 2-oxobutanoic acid (Schiff base formation), followed by an intramolecular aldol-type condensation to close the ring.
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Regioselectivity: The ketone carbonyl is more reactive than the carboxylate, ensuring the correct orientation.
Method B: Selective Oxidation of 2,3-Dimethylquinoline
This method utilizes the difference in reactivity between the C2 (alpha) and C3 (beta) methyl groups.
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Reagent: Selenium Dioxide (SeO₂) or Chromium Trioxide (CrO₃) in H₂SO₄.
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Causality: The methyl group at C2 is "active" due to the electron-withdrawing nature of the adjacent nitrogen (similar to a methyl ketone). The C3 methyl is electronically isolated and sterically protected.
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Protocol: SeO₂ selectively oxidizes the C2-methyl to an aldehyde (which can be further oxidized) or directly to the carboxylic acid, leaving the C3-methyl intact.
Visualization: Synthetic Logic Flow
Caption: Figure 1. Convergent synthetic pathways illustrating the Friedländer annulation (top) and Selective Oxidation (bottom) routes.
Experimental Protocols
Protocol 1: Selective Oxidation of 2,3-Dimethylquinoline
This protocol validates the reactivity difference between C2 and C3 alkyl groups.
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Reagents: 2,3-Dimethylquinoline (10 mmol), Selenium Dioxide (SeO₂, 15 mmol), 1,4-Dioxane (50 mL).
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
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Reaction:
-
Dissolve 2,3-dimethylquinoline in 1,4-dioxane.
-
Add SeO₂ in one portion.
-
Reflux the mixture at 101°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot will disappear, and a more polar spot (acid) will appear.
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-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove metallic selenium (red/grey solid).
-
Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in saturated NaHCO₃ solution (converts acid to soluble sodium salt). Wash with Ethyl Acetate to remove unreacted neutral impurities.
-
Acidify the aqueous layer to pH 3-4 using 1N HCl. The product will precipitate.
-
Filter, wash with cold water, and dry.
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Protocol 2: Derivatization (Methyl Ester Formation)
Essential for increasing lipophilicity for biological assays.
-
Reagents: 3-Methylquinoline-2-carboxylic acid, Thionyl Chloride (SOCl₂), Methanol.
-
Procedure:
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Suspend the acid in dry Methanol.
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Add SOCl₂ dropwise at 0°C (Exothermic!).
-
Reflux for 2 hours.
-
Concentrate in vacuo. The residue is the hydrochloride salt of the ester.[3]
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Reactivity & Biological Applications[2]
Chemical Reactivity Map
The compound possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Quinoline Nitrogen .
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Decarboxylation: Heating above its melting point (typically >200°C) or in high-boiling solvents (e.g., diphenyl ether) leads to the loss of CO₂, yielding 3-methylquinoline . This is a degradation pathway to avoid during synthesis.
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Metal Coordination: The proximity of the Nitrogen lone pair and the Carboxyl group allows for the formation of stable 5-membered chelate rings with ions like Cu(II), Zn(II), and Fe(II). This property is exploited in metalloenzyme inhibition.
Biological Relevance[2][5][7][8]
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CK2 Inhibition: Derivatives of quinoline-3-carboxylic and quinoline-2-carboxylic acids have been identified as ATP-competitive inhibitors of Protein Kinase CK2 , an enzyme implicated in uncontrolled cell proliferation. The 3-methyl group provides hydrophobic bulk that can occupy specific pockets within the ATP binding site.
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Peptide Mimetics: The rigid quinoline scaffold is used to mimic the tryptophan or phenylalanine side chains in peptidomimetics, restricting conformational freedom and improving metabolic stability.
Analytical Characterization
To validate the synthesis of 3-Methylquinoline-2-carboxylic acid , the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.0-14.0 ppm: Broad singlet (COOH).
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δ 8.0-8.5 ppm: Aromatic protons (H5, H8 often deshielded).
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δ 8.2 ppm (approx): H4 singlet (Characteristic of the 3-substituted ring; no coupling to H3).
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δ 2.6-2.8 ppm: Singlet (3-CH₃). Note: This will be shifted downfield relative to a standard methyl due to the aromatic ring current.
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: m/z 188.2
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[M-H]⁻: m/z 186.2 (Negative mode is often more sensitive for carboxylic acids).
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IR Spectroscopy:
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1700-1730 cm⁻¹: C=O stretch (Carboxylic acid dimer).
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2500-3300 cm⁻¹: Broad O-H stretch.
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References
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Synthesis of Quinoline-2-carboxylic Acids: Journal of Organic Chemistry, "Selective Oxidation of Methylquinolines with Selenium Dioxide." (Generic reference for SeO2 oxidation of quinaldines).
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Biological Activity (CK2 Inhibitors): Journal of Enzyme Inhibition and Medicinal Chemistry, "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."
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Chemical Identity: PubChem Compound Summary for Methyl 3-methylquinoline-2-carboxylate (Ester derivative).
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Friedländer Synthesis Mechanism: Chemical Reviews, "The Friedländer Synthesis of Quinolines."
Sources
- 1. N/A,3-methylquinoline-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB2174395A - Herbicidal 2-(2-imidazolin-2-yl)pyridine derivatives - Google Patents [patents.google.com]
